![molecular formula C10H17F2N3 B11750026 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11750026.png)
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(propyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoroethyl group, a methyl group, and a propylamine moiety attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(propyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethyl halides.
Methylation: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.
Attachment of the Propylamine Moiety: The propylamine moiety can be attached through reductive amination reactions using propylamine and suitable reducing agents, such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(propyl)amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives, such as ketones or carboxylic acids.
Reduction: Reduced derivatives, such as primary or secondary amines.
Substitution: Substituted derivatives with various functional groups, such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(propyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. Its ability to interact with biological targets makes it a valuable component in the formulation of crop protection agents.
Mechanism of Action
The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(ethyl)amine
- **[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(butyl)amine
- **[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amine
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(propyl)amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethyl group enhances its lipophilicity and metabolic stability, while the propylamine moiety contributes to its ability to interact with biological targets.
Properties
Molecular Formula |
C10H17F2N3 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C10H17F2N3/c1-3-4-13-5-9-6-14-15(8(9)2)7-10(11)12/h6,10,13H,3-5,7H2,1-2H3 |
InChI Key |
DTIBRVPWTPKTDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(N(N=C1)CC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11749945.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749959.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749964.png)
![1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749965.png)
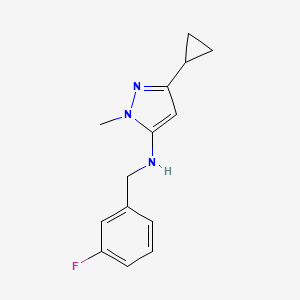
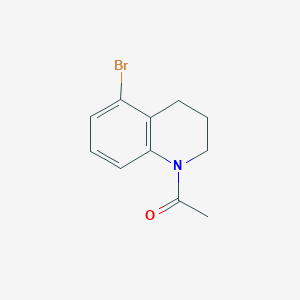
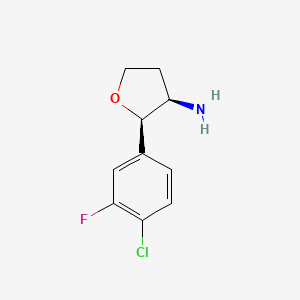
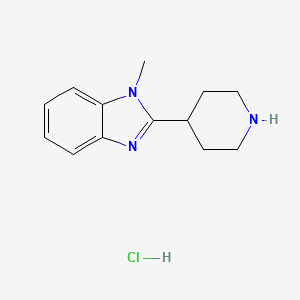
![1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750012.png)
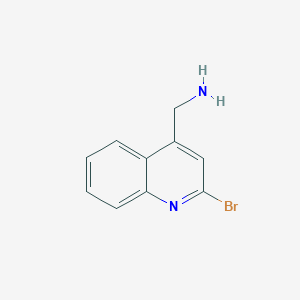
![{2-Methylimidazo[1,2-a]pyridin-7-yl}methanamine](/img/structure/B11750015.png)
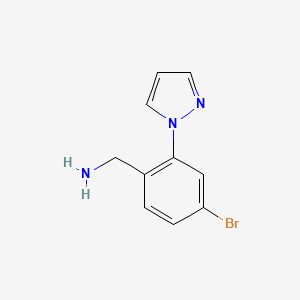
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750022.png)
![3-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11750023.png)
